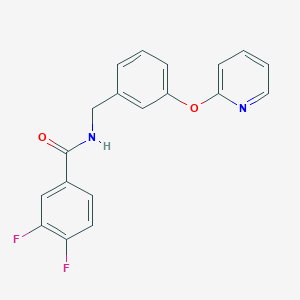

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-16-8-7-14(11-17(16)21)19(24)23-12-13-4-3-5-15(10-13)25-18-6-1-2-9-22-18/h1-11H,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKZRDIAMZVYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridin-2-yloxy Intermediate: The synthesis begins with the preparation of the pyridin-2-yloxy intermediate through a nucleophilic substitution reaction. This involves reacting pyridine with an appropriate halogenated benzyl compound under basic conditions.

Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 3 and 4 positions of the benzene ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling Reaction: The final step is the coupling of the pyridin-2-yloxy intermediate with the fluorinated benzylbenzamide. This is typically carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Published Research

The following compounds share structural motifs with 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, enabling comparative analysis:

Table 1: Key Structural Features of Comparable Compounds

Key Comparative Insights

Substituent Effects: Fluorine Atoms: The 3,4-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogues like Compound 46 (). This may enhance membrane permeability or target binding . Pyridyloxy Position: The pyridin-2-yloxy group in the target and Compound 46 contrasts with the pyridin-3-yloxy group in Compound 45 ().

Linker Variations :

- The benzyl linker in the target compound differs from the phenyl group in Compound 46 and the piperidine-carboxamide core in PF3845 (). Benzyl groups offer flexibility, while rigid cores (e.g., piperidine in PF3845) may restrict conformational mobility during binding .

Synthetic Approaches :

Implications for Drug Design and Development

- Optimization Strategies : Replacing the 2-hydroxyethoxy group () with pyridyloxy-benzyl (as in the target) could improve metabolic stability by reducing ether cleavage susceptibility .

Biological Activity

3,4-Difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. The unique fluorine substitution and the presence of a pyridin-2-yloxy group contribute to its interactions with biological targets, making it a subject of various research studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 318.32 g/mol

- CAS Number : 1706211-10-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound binds to these targets through:

- Hydrogen Bonding : Facilitates specific interactions with amino acid residues.

- Hydrophobic Interactions : Enhances binding affinity in lipid environments.

- Van der Waals Forces : Contributes to the stability of the ligand-receptor complex.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:

- Inhibition of Cell Proliferation : The compound demonstrated IC values in the low micromolar range against several cancer types.

- Mechanism : It was found to induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties:

- Cytokine Inhibition : It effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

- Potential Applications : This suggests its utility in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cell lines. The results showed:

- Cell Line Used : MCF-7

- Methodology : MTT assay for cell viability.

- Findings : An IC value of approximately 4 µM was recorded, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound in a murine model:

- Model Used : LPS-stimulated macrophages

- Outcome : Treatment with the compound led to a significant decrease in IL-6 production (p < 0.01), highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.